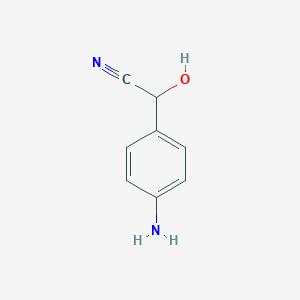

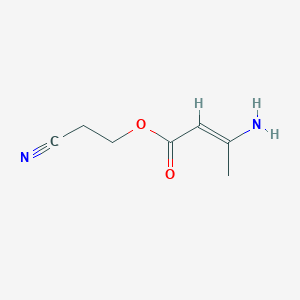

(E)-2-Cyanoethyl 3-AMinobut-2-enoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

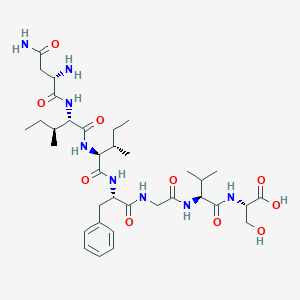

The compound "(E)-2-Cyanoethyl 3-Aminobut-2-enoate" is a multifunctional molecule that serves as a versatile synthon for the preparation of various polyfunctional heterocyclic systems. It is closely related to compounds such as methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog, which have been utilized to synthesize a range of heterocycles including pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles .

Synthesis Analysis

The synthesis of related compounds involves the preparation of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate from corresponding methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates. This process demonstrates the potential for creating (E)-2-Cyanoethyl 3-Aminobut-2-enoate through similar synthetic routes, highlighting the importance of stereochemistry in the synthesis of such compounds . Additionally, the synthesis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate provides insights into the preparation of cyanoethyl aminobutenoates by reacting lithium salts of ethyl cyanoacetate with appropriate reagents .

Molecular Structure Analysis

The molecular structure of related cyanoethyl aminobutenoates has been characterized using various spectroscopic techniques, including IR, UV, and NMR. For instance, the structure of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was elucidated, revealing the existence of the compound in the solid state as the enamine tautomer with specific bond distances for C=C and C–N . Theoretical studies, such as those performed on ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate, complement experimental findings by providing calculated vibrational frequencies and geometric parameters .

Chemical Reactions Analysis

The reactivity of cyanoethyl aminobutenoates is highlighted by their participation in various chemical reactions. For example, ethyl 3-aminobut-2-enoates have been shown to undergo highly regio- and stereoselective addition to 2-substituted 3-nitro-2H-chromenes, leading to the formation of trisubstituted chromanes with defined stereochemistry . Furthermore, the asymmetric [4+1] annulation of Morita-Baylis-Hillman carbonates with dicyano-2-methylenebut-3-enoates demonstrates the potential for constructing complex molecules with stereogenic centers .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanoethyl aminobutenoates are influenced by their molecular structure and the nature of their substituents. The crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, for instance, is governed by non-conventional interactions such as Nπ and Oπ interactions, as well as hydrogen bonding, which affect the compound's solid-state properties . Theoretical and experimental studies provide a comprehensive understanding of these properties, as seen in the spectroscopic and theoretical analysis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate .

科学的研究の応用

Crystal Packing Interactions

(E)-2-Cyanoethyl 3-Aminobut-2-enoate and its derivatives exhibit unique interactions in crystal packing. Zhang et al. (2011) described rare N⋯π and O⋯π interactions in ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, which are vital for their crystal structure formation (Zhang, Wu, & Zhang, 2011).

Stereochemistry in Chemical Reactions

Ethyl 3-aminobut-2-enoates show highly regio- and stereoselective addition reactions. Korotaev et al. (2013) demonstrated this through their reaction with 2-substituted 3-nitro-2H-chromenes, establishing the stereochemistry of the products via X-ray diffraction analysis (Korotaev et al., 2013).

Synthesis of Polyfunctional Heterocyclic Systems

Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate, a variant of (E)-2-Cyanoethyl 3-Aminobut-2-enoate, has been used as a versatile synthon for the preparation of various polysubstituted heterocyclic systems. Pizzioli et al. (1998) explored its utility in synthesizing pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and other compounds (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Safety And Hazards

The specific safety and hazards information for “(E)-2-Cyanoethyl 3-AMinobut-2-enoate” is not readily available in the search results. However, safety information for related compounds can be found in databases like PubChem6. For detailed safety and hazards information, it is recommended to refer to safety data sheets and other relevant documents6.

将来の方向性

The future directions for the research and application of “(E)-2-Cyanoethyl 3-AMinobut-2-enoate” are not directly available in the search results. However, the ongoing research and development in the field of organic chemistry suggest that new synthesis methods, applications, and studies on the properties of such compounds will continue to emerge. For detailed information on future directions, it is recommended to refer to recent publications and reviews in the field.

特性

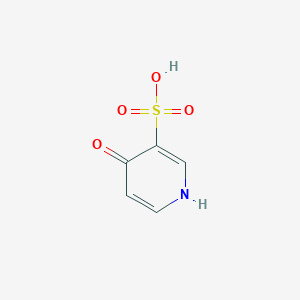

IUPAC Name |

2-cyanoethyl (E)-3-aminobut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-6(9)5-7(10)11-4-2-3-8/h5H,2,4,9H2,1H3/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKRICXKOUIGOK-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OCCC#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)OCCC#N)/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-Cyanoethyl 3-AMinobut-2-enoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。